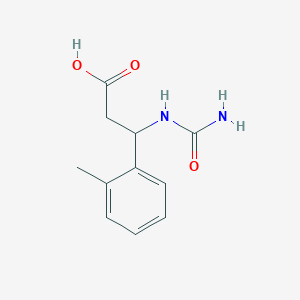
3-(氨基甲酰氨基)-3-(2-甲基苯基)丙酸
描述
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, also known as CMPPA, is a compound of interest in the scientific research community. It has a wide range of applications in both biochemical and physiological experiments. CMPPA is a derivative of propanoic acid and is used in various laboratory experiments to study the effects of various compounds and drugs on the human body. CMPPA has been studied extensively in the past few years, and its potential for use in laboratory experiments is still being explored.
科学研究应用
抗炎活性
与 3-(氨基甲酰氨基)-3-(2-甲基苯基)丙酸相关的化合物(例如从杜仲叶中分离的酚类化合物)的研究表明具有潜在的抗炎活性。对这些化合物在巨噬细胞中 LPS 诱导的 NO 生成上的抑制作用进行了测试,显示出适度的活性 (任等人,2021)。
有机金属化学应用
在有机金属化学中,已经合成和表征了 3-(氨基甲酰氨基)-3-(2-甲基苯基)丙酸的衍生物,例如含有羧酸衍生物的平面手性 (η6-芳烃)Cr(CO)3。这些化合物因其在药物有机金属化学中的潜力而受到探索,为药物开发提供了新颖的结构 (Patra、Merz 和 Metzler-Nolte,2012)。
色谱手性分离
该化合物已在手性分离的背景下进行研究,手性分离是生产手性纯物质的一项重要技术。具体来说,其异构体已通过逆流色谱成功地进行了手性分离,证明了该化合物在分析化学中的相关性 (金、包、孙和童,2020)。
合成化学
在合成化学中,已经合成了 3-(氨基甲酰氨基)-3-(2-甲基苯基)丙酸类似物,用于各种应用。例如,在基于抗生素 platensimycin 先导结构的生物有机金属的合成中,证明了该化合物在药物合成中的多功能性 (Asada 等人,2010)。
生物学应用
几项研究探索了与 3-(氨基甲酰氨基)-3-(2-甲基苯基)丙酸结构相似的化合物的生物学应用。这包括合成三有机锡(IV)和二有机锡(IV)衍生物,用于潜在的抗菌应用 (Mahmood、Ali 和 Bhatti,2004)。
属性
IUPAC Name |
3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-2-3-5-8(7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHAYFBBUXGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
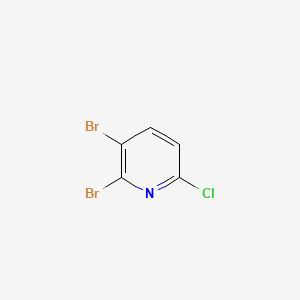
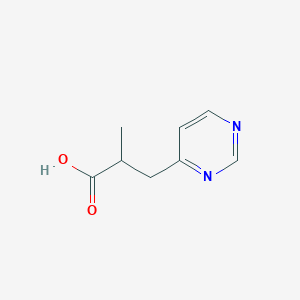
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
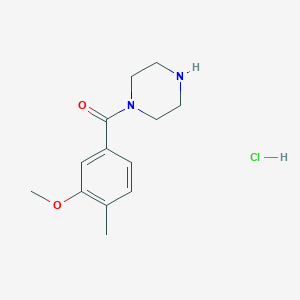
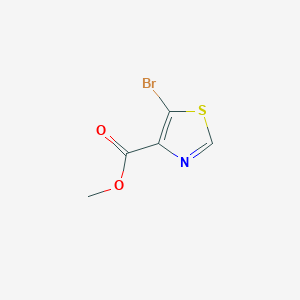
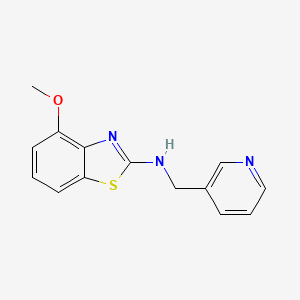
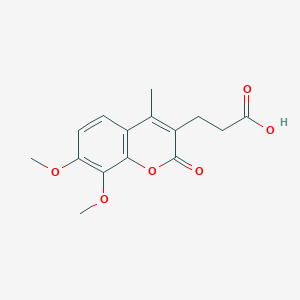
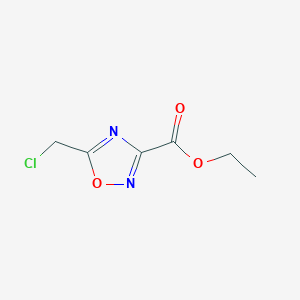
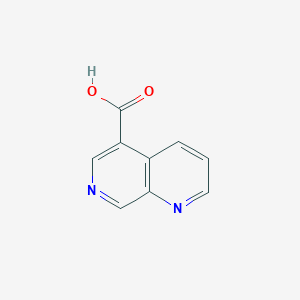

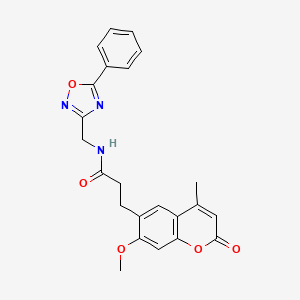
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)